1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone
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Overview
Description
1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone typically involves the condensation of 2,2,4-trimethylquinoline with ethanoyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as aluminum chloride, which facilitates the acylation process. The reaction mixture is then subjected to purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: A related compound used in the synthesis of dyes.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinoline-2,4-dione derivatives: These compounds share similar structural features and are used in various applications
Uniqueness: 1-(2,2,4-Trimethyl-1H-quinolin-7-yl)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-(2,2,4-trimethyl-1H-quinolin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-9-8-14(3,4)15-13-7-11(10(2)16)5-6-12(9)13/h5-8,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXUXEHWFFCKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)C(=O)C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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